3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole
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Overview
Description
3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Analysis
Isoxazole and benzoxazole derivatives exhibit diverse conformations and structural features that significantly influence their reactivity and potential applications. For example, the study by Nizammohideen et al. (2009) on a related compound provides insights into the crystal structure, highlighting intermolecular interactions such as C—H⋯π and halogen bonds, which are crucial for understanding the material's properties and reactivity (Nizammohideen et al., 2009).
Photochemical Properties
The photochemistry of isoxazoline derivatives, as discussed by Giezendanner et al. (1973), reveals the potential for novel photoreactions that could be harnessed in material science and synthetic chemistry. These reactions are pertinent to understanding the behavior of 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole derivatives under light exposure (Giezendanner et al., 1973).
Biological Activity
The biological activity of benzoxazole and isoxazole derivatives has been a subject of interest. For instance, Machoń and Ryng (1981) investigated isoxazolocarboxylic acid derivatives for their anti-inflammatory and antibacterial effects. Such studies suggest that derivatives of this compound could have potential applications in developing new pharmacological agents (Machoń & Ryng, 1981).
Material Science and Catalysis
Research into organolanthanide complexes supported by thiazole-containing ligands, as conducted by Luconi et al. (2014), demonstrates the utility of heterocyclic compounds in catalysis, particularly in polymerization processes. Such findings indicate potential applications of this compound derivatives in the development of new materials and catalysts (Luconi et al., 2014).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-17(20-8-9-21-17)12-4-7-15-14(10-12)16(22-19-15)11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGVIODFWWDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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